

2-chloro-N-(2-nitrophenyl)acetamide IUPAC name

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Compound of Interest

Compound Name: 2-chloro-N-(2-nitrophenyl)acetamide

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An In-depth Technical Guide to the Nomenclature, Synthesis, and Application of **2-chloro-N-(2-nitrophenyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **2-chloro-N-(2-nitrophenyl)acetamide**, a key chemical intermediate in organic synthesis and drug discovery. The primary focus is a detailed deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, elucidating the systematic rules that govern its structure. Beyond nomenclature, this document delves into the compound's physicochemical properties, presents a detailed, field-proven protocol for its synthesis via acylation, and discusses its relevance and applications, particularly as a precursor in the development of novel therapeutic agents. Safety protocols and handling guidelines are also summarized to ensure its proper use in a laboratory setting. This guide is intended to serve as an authoritative resource for professionals requiring a deep, practical understanding of this compound.

Systematic Nomenclature: A Foundational Analysis

The name **2-chloro-N-(2-nitrophenyl)acetamide** is derived from a systematic application of IUPAC nomenclature rules, which ensures a unique and unambiguous correlation between the name and the chemical structure.^{[1][2]} Understanding this nomenclature is critical for clear

communication in scientific literature and regulatory documentation. The process involves identifying the principal functional group, the parent structure, and all substituents, followed by assigning appropriate locants (position numbers).

Deconstruction of the IUPAC Name

The naming process can be logically broken down into four distinct steps:

- Identify the Principal Functional Group and Parent Hydride: The molecule contains an amide group (-CONH-), a nitro group (-NO₂), a chloro group (-Cl), and a phenyl group. According to IUPAC priority rules, the amide is the principal functional group and is named as a suffix.[\[2\]](#) [\[3\]](#) The parent structure is therefore an acetamide, which consists of a two-carbon acyl group (acetyl) bonded to a nitrogen atom.
- Identify Substituents on the Parent Structure:
 - On the Acetyl Group: A chlorine atom replaces a hydrogen atom on the methyl carbon of the acetyl group. This gives the prefix "chloro-".
 - On the Nitrogen Atom: A nitrophenyl group is attached to the nitrogen atom of the amide. This group is itself a benzene ring (phenyl) substituted with a nitro group (-NO₂). This gives the prefix "(nitrophenyl)-".
- Assign Locants to All Substituents:
 - The carbon chain of the acetamide is numbered starting from the carbonyl carbon as position 1. The adjacent carbon (the methyl group) is therefore position 2. The chlorine atom is attached to this carbon, making it 2-chloro.
 - The substituent on the nitrogen atom is designated with the locant N-.
 - The phenyl ring attached to the nitrogen is numbered starting from the point of attachment as position 1. The nitro group is on the adjacent carbon, making it position 2. The substituent is therefore (2-nitrophenyl).
- Assemble the Final Name: The components are assembled alphabetically (chloro before nitrophenyl), with their locants, followed by the parent name. This results in the final,

unambiguous IUPAC name: **2-chloro-N-(2-nitrophenyl)acetamide**.

The logical flow for determining the IUPAC name is visualized below.



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Caption: Logical workflow for deriving the IUPAC name.

Chemical Identity and Properties

Proper identification and understanding of a compound's physicochemical properties are paramount for its application in research and development.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	2-chloro-N-(2-nitrophenyl)acetamide	PubChem
CAS Number	2653-15-8	PubChem
Molecular Formula	C ₉ H ₉ ClN ₂ O ₃	[4]
Molecular Weight	228.63 g/mol	[4]
Appearance	Solid (Typical)	[5]
Melting Point	85-87 °C	[5]
InChI	InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,6H2,1H3	[4]

| SMILES | C1=CC=C(C(=C1)N(C)C(=O)CCl)[O-] | PubChem |

Synthesis and Characterization

2-chloro-N-(2-nitrophenyl)acetamide is typically synthesized through the N-acylation of a substituted aniline. The causality behind this experimental choice lies in the high reactivity of the acyl chloride (chloroacetyl chloride) with the nucleophilic amine (2-nitroaniline), forming a stable amide bond. This is a robust and widely utilized transformation in organic chemistry.

Synthetic Pathway: N-Acylation

The primary route involves the reaction of 2-nitroaniline with chloroacetyl chloride. A base, such as triethylamine or sodium acetate, is often used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

A detailed protocol, adapted from established methodologies, is provided below.[\[5\]](#)

Experimental Protocol: Synthesis of 2-chloro-N-(2-nitrophenyl)acetamide

Materials:

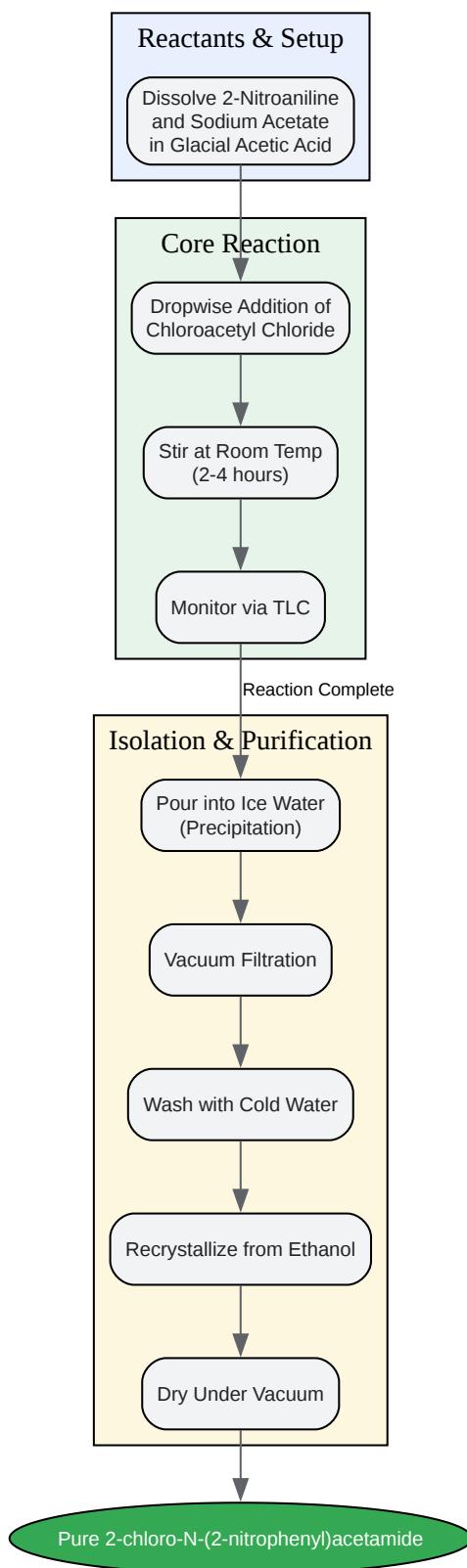
- 2-nitroaniline
- Chloroacetyl chloride
- Glacial acetic acid (solvent)
- Anhydrous sodium acetate (base)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroaniline (1 equivalent) in glacial acetic acid.
- Addition of Base: Add anhydrous sodium acetate (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

- Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate will form.
- Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
- Drying: Dry the purified crystals under vacuum to obtain **2-chloro-N-(2-nitrophenyl)acetamide**.

The workflow for this synthesis is illustrated in the following diagram.



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Caption: Step-by-step workflow for chemical synthesis.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the chemical structure by showing the expected peaks and splitting patterns for the aromatic, amide, and aliphatic protons and carbons.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (around 3300 cm^{-1}), the C=O amide bond (around 1670 cm^{-1}), and the C-NO₂ bonds.[5]
- Mass Spectrometry (MS): Will confirm the molecular weight of the compound by identifying the molecular ion peak (m/z).

Applications in Drug Development and Research

Substituted N-phenylacetamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[6] The title compound, **2-chloro-N-(2-nitrophenyl)acetamide**, primarily serves as a versatile synthetic intermediate.

- Building Block for Heterocyclic Synthesis: The reactive chloroacetyl group makes it an excellent precursor for synthesizing more complex molecules, such as benzimidazole derivatives.[5]
- Intermediate for Kinase Inhibitors: A methylated version of this compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known intermediate in the synthesis of Nintedanib, an anticancer drug.[7] It is also used to synthesize inhibitors of maternal embryonic leucine zipper kinase (MELK), which have potential anticancer activity.[8]
- Research in Antidepressant Agents: The compound itself has been synthesized as part of a series of phenylacetamides investigated for potential antidepressant activity.[5]
- Antimicrobial Research: The chloroacetamide moiety is known to contribute to the antimicrobial activity of molecules.[9] This makes related structures interesting candidates for the development of new antibacterial or antifungal agents.[6][10]

Safety and Handling

As with any laboratory chemical, proper handling of **2-chloro-N-(2-nitrophenyl)acetamide** is essential. The following information is a summary based on typical Safety Data Sheets (SDS) for related chloroacetamides.[\[11\]](#)

Table 2: Hazard Identification and Precautionary Measures

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Measures
Acute Toxicity	GHS07 (Exclamation Mark)	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	P261: Avoid breathing dust. P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using this product.

| Skin/Eye Irritation | GHS05 (Corrosion) | H315: Causes skin irritation. H318: Causes serious eye damage. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Handling and Storage:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[\[11\]](#)
- In case of exposure, follow standard first-aid measures and seek medical attention immediately.[\[12\]](#)

Conclusion

2-chloro-N-(2-nitrophenyl)acetamide is more than just a chemical name; it represents a convergence of systematic nomenclature, strategic synthesis, and significant potential in applied chemical research. A thorough understanding of its IUPAC name provides a clear structural definition, which is the foundation for all further study. Its role as a key intermediate underscores the importance of fundamental organic synthesis in the broader landscape of drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive, expert-level resource for scientists and researchers, enabling both a deeper academic understanding and a more effective practical application of this valuable compound.

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